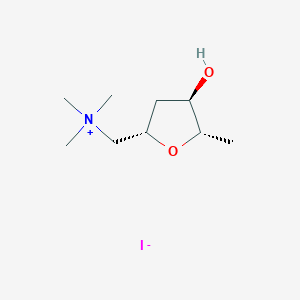
N-乙基马来酰亚胺
概述
描述
N-乙基马来酰亚胺是一种由马来酸衍生的有机化合物。它含有一个酰胺官能团,并且是一个对硫醇具有反应活性的烯烃。 这种化合物通常用于修饰蛋白质和肽中的半胱氨酸残基 。 N-乙基马来酰亚胺以其形成与巯基稳定的硫醚键的能力而闻名,使其成为生化研究中宝贵的试剂 .
科学研究应用
N-乙基马来酰亚胺在科学研究中具有广泛的应用:
化学: 用作修饰蛋白质和肽中半胱氨酸残基的试剂.
生物学: 用于研究硫醇基团在酶和蛋白质中的功能作用.
作用机制
N-乙基马来酰亚胺通过烷基化蛋白质和肽中的硫醇基团来发挥其作用。 这种烷基化是通过硫醇阴离子对马来酰亚胺环双键的亲核进攻而发生的,形成稳定的硫醚键 。 分子靶标包括蛋白质中的半胱氨酸残基,这些残基在酶活性、配体结合和信号转导通路中起着至关重要的作用 。 N-乙基马来酰亚胺还抑制线粒体中的磷酸盐转运和去泛素化酶 .
生化分析
Biochemical Properties
N-ethylmaleimide plays a critical role in enzymology, as it is used to alter cysteine residues in proteins and peptides . The functional role of thiol groups in enzymology has been extensively studied using N-ethylmaleimide . All cysteine peptidases are irreversibly inhibited by N-ethylmaleimide, and alkylation occurs at the thiol group in the active site .
Cellular Effects
N-ethylmaleimide has been reported to promote cytotoxicity in various cell types by modifying protein structure and function through cysteine modification . It specifically inhibits phosphate transport in mitochondria .
Molecular Mechanism
N-ethylmaleimide exerts its effects at the molecular level through its interaction with thiol groups in proteins. This interaction results in the alteration of protein structure and function, leading to various biological effects .
准备方法
N-乙基马来酰亚胺由马来酸合成。 合成路线涉及马来酸酐与乙胺反应,然后环化形成马来酰亚胺环 。 反应条件通常需要四氢呋喃等溶剂和三乙胺等催化剂。 N-乙基马来酰亚胺的工业生产遵循类似的步骤,但规模更大,确保高纯度和高产率 .
化学反应分析
N-乙基马来酰亚胺经历了几种类型的化学反应:
加成反应: 作为迈克尔受体,它可以与硫醇等亲核试剂加成,形成牢固的 C-S 键.
取代反应: 在较高的 pH 值下,它可以与氨基反应.
这些反应中常用的试剂包括硫醇、胺和水。 与硫醇反应形成的主要是硫醚衍生物,与胺反应形成的主要是取代的马来酰亚胺 .
相似化合物的比较
N-乙基马来酰亚胺经常与其他马来酰亚胺,如 N-(1-苯基乙基)马来酰亚胺进行比较。 虽然这两种化合物都用于硫醇衍生化,但 N-乙基马来酰亚胺对硫醇基团的选择性更高,并且副反应更少 。 其他类似的化合物包括马来酸酐和马来酰亚胺衍生物,它们具有相似的反应性,但在具体应用和反应性特征方面有所不同 .
N-乙基马来酰亚胺因其与硫醇的高反应性和形成稳定硫醚键的能力而脱颖而出,使其成为生化和医学研究中的宝贵工具。
属性
IUPAC Name |
1-ethylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFGOPSGAURCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-22-8 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1059573 | |
| Record name | Maleic acid N-ethylimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |
| Record name | N-Ethylmaleimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15881 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
128-53-0, 25668-22-8 | |
| Record name | N-Ethylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylmaleimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC92547 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-ethylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Maleic acid N-ethylimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3C74ACM9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-ethylmaleimide (NEM) is a sulfhydryl alkylating agent that primarily targets cysteine residues in proteins. This covalent modification disrupts the protein's structure and function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The specific downstream effects depend on the protein targeted. For instance, NEM can inhibit enzyme activity, alter protein-protein interactions, and disrupt signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Certainly. NEM has been shown to inhibit:
- (Na+,K+)-ATPase: NEM treatment modifies the enzyme, affecting its phosphorylation, ouabain binding, and sensitivity to potassium and ADP. []
- NhaA-Na+/H+ antiporter: In this case, NEM specifically targets a cysteine residue introduced via mutation (C-less H225C), inhibiting the antiporter activity and revealing information about its membrane topology. []
- GTP-dependent fusion of endoplasmic reticulum membranes: NEM inhibits this process, suggesting the involvement of an NEM-sensitive component in membrane fusion. []
- T-cell signaling: NEM suppresses T-cell receptor and CD4-induced signaling by inhibiting tyrosine phosphorylation of phospholipase C gamma 1 and disrupting the interaction between CD4 and pp56lck. []
A: Not necessarily. In some cases, NEM can cause partial inhibition or even stimulation of protein activity, depending on the targeted cysteine residue and its role in protein function. [, , , , , ] For example, NEM stimulates ion transport in vestibular dark cells at low concentrations before inhibiting it at higher concentrations. []
ANone:
A: While specific spectroscopic data from these papers isn't readily available, researchers often employ techniques like NMR and mass spectrometry to characterize NEM-modified proteins and identify specific modification sites. [, , ]
ANone: NEM is typically prepared as a solution in organic solvents like dimethyl sulfoxide (DMSO) or ethanol for experimental use. Its stability in different solutions and under various conditions (e.g., temperature, pH) can vary and may need to be empirically determined depending on the specific application.
ANone: NEM itself is not a catalyst. It acts as a covalent modifier, permanently modifying cysteine residues. This property makes it a valuable tool in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)







